molecular formula C14H12N2O2 B8451909 1h-Isoindol-1-one,5-(4-aminophenoxy)-2,3-dihydro-

1h-Isoindol-1-one,5-(4-aminophenoxy)-2,3-dihydro-

Cat. No. B8451909
M. Wt: 240.26 g/mol
InChI Key: VXQFTFYXKZDKJL-UHFFFAOYSA-N
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Patent
US07528255B2

Procedure details

A slurry of 4-(1-isoindolinon-5-yloxy)-1-nitrobenzene (2.12 g, 7.8 mmol) and 10% Pd/C (0.20 g) in EtOH (50 mL) was stirred under an H2 atmosphere (balloon) for 4 h, then filtered through a pad of Celite®. The filtrate was concentrated under reduced pressure to afford 4-(1-oxoisoindolin-5-yloxy)aniline as a dark yellow solid: TLC (100% EtOAc) Rf0.15.
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:20])[C:9]2[C:4](=[CH:5][C:6]([O:10][C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=3)=[CH:7][CH:8]=2)[CH2:3][NH:2]1>CCO.[Pd]>[O:20]=[C:1]1[C:9]2[C:4](=[CH:5][C:6]([O:10][C:11]3[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=3)=[CH:7][CH:8]=2)[CH2:3][NH:2]1

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
C1(NCC2=CC(=CC=C12)OC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1NCC2=CC(=CC=C12)OC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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